molecular formula C9H6FNO3 B11901706 5-Fluoro-2-oxoindoline-7-carboxylic acid

5-Fluoro-2-oxoindoline-7-carboxylic acid

Cat. No.: B11901706
M. Wt: 195.15 g/mol
InChI Key: YUYYRCQYBDEEAY-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxoindoline-7-carboxylic acid is a synthetic organic compound belonging to the oxindole family Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxoindoline-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Oxidation: The 5-fluoroindole is then oxidized to form 5-fluoro-2-oxoindole.

    Carboxylation: The final step involves the carboxylation of 5-fluoro-2-oxoindole to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Oxidation: Using catalysts to enhance the oxidation step.

    High-Pressure Carboxylation: Employing high-pressure conditions to improve the efficiency of the carboxylation step.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of 5-fluoro-2-hydroxyindoline-7-carboxylic acid.

    Substitution: Formation of various substituted oxindole derivatives.

Scientific Research Applications

5-Fluoro-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the oxo and carboxylic acid groups.

    2-Oxoindoline-7-carboxylic acid: Lacks the fluorine atom.

    5-Fluoro-2-oxoindole: Lacks the carboxylic acid group.

Uniqueness

5-Fluoro-2-oxoindoline-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer enhanced biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylic acid

InChI

InChI=1S/C9H6FNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)

InChI Key

YUYYRCQYBDEEAY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C(=O)O)NC1=O

Origin of Product

United States

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